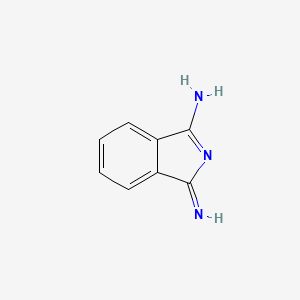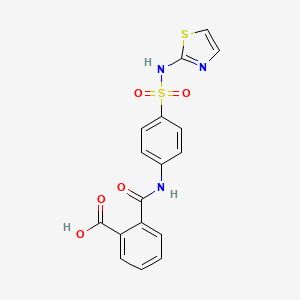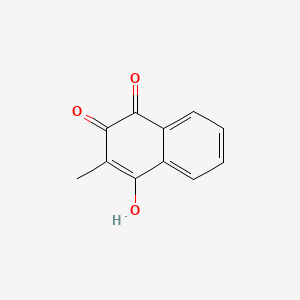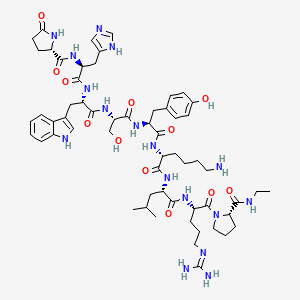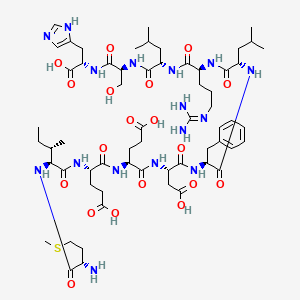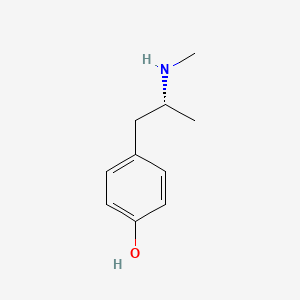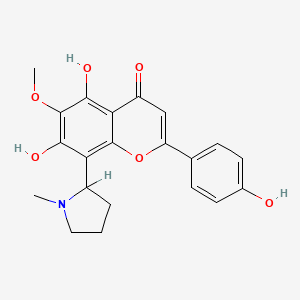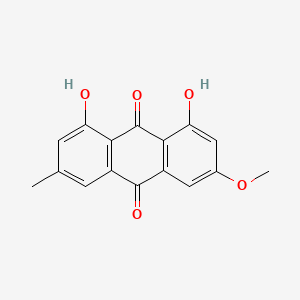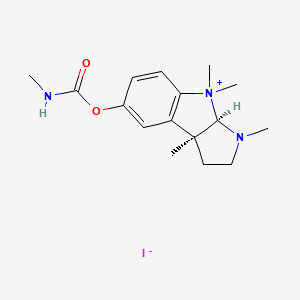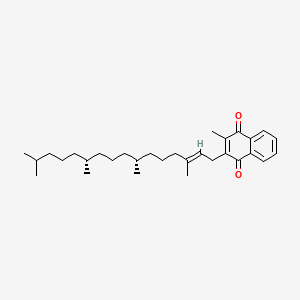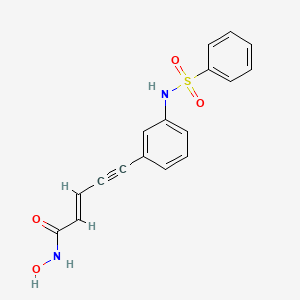
Oxamflatin
Descripción general
Descripción
Oxamflatin es un compuesto antitumoral novedoso conocido por su capacidad para inhibir la histona desacetilasa de mamíferos. Químicamente se identifica como ácido (2E)-5-[3-(fenilsulfonilamino)fenil]-pent-2-en-4-ynohidroxámico. Este compuesto ha mostrado una actividad antiproliferativa significativa contra varias líneas celulares tumorales de ratón y humanas, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Aplicaciones Científicas De Investigación
Oxamflatin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del Cáncer: Como inhibidor de la histona desacetilasa, this compound ha mostrado potencial en la terapia del cáncer al inducir el arresto del ciclo celular y la apoptosis en las células tumorales.
Estudios Epigenéticos: This compound se utiliza para estudiar los efectos de la acetilación de histonas en la expresión génica y las funciones celulares.
Biología del Desarrollo: Se ha demostrado que mejora la reprogramación nuclear y la calidad de los blastocistos en embriones de transferencia nuclear de células somáticas.
Desarrollo de fármacos: this compound sirve como compuesto líder para desarrollar nuevos agentes anticancerígenos con mayor eficacia y menos efectos secundarios.
Mecanismo De Acción
Oxamflatin ejerce sus efectos inhibiendo la histona desacetilasa, lo que lleva a la acumulación de histonas acetiladas. Esto da como resultado cambios en la expresión génica, particularmente la regulación al alza de genes involucrados en la regulación del ciclo celular y la apoptosis. La inhibición de la histona desacetilasa interrumpe la función normal de las células tumorales, lo que lleva al arresto del ciclo celular y la muerte celular programada .
Análisis Bioquímico
Biochemical Properties
Oxamflatin plays a crucial role in biochemical reactions by inhibiting HDACs, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors like JunD and fibronectin, enhancing their expression . It also affects the morphological reversion of transformed cell lines and inhibits the proliferation of tumor cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the expression of E-cadherin, a protein crucial for cell-cell adhesion, in gastric cancer cells, thereby reducing cell viability and potentially preventing tumor metastasis . In bovine somatic cell nuclear transfer (SCNT) embryos, this compound improves nuclear reprogramming, increases inner cell mass, and reduces apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modifying the acetylation status of histones .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of HDACs, inhibiting their activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of genes involved in cell cycle regulation and morphology . This compound enhances the transcriptional activity of promoters like the cytomegalovirus (CMV) promoter and increases the expression of genes such as p21WAF1/Cip1, which are involved in cell cycle arrest . It also induces apoptosis through the intrinsic apoptotic pathway by activating pro-apoptotic proteins like Bid and inhibiting anti-apoptotic proteins like Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound modifies the acetylation status of histones H3K9 and H3K18, leading to increased blastocyst quality and reduced apoptosis in SCNT embryos . The stability and degradation of this compound are crucial for its long-term effects on cellular function. Studies have shown that this compound can be stored for up to 12 months under desiccating conditions at +4°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound has shown significant antitumor activity at doses of 20 mg/kg and 50 mg/kg, with increased survival rates and no observed body weight loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression through histone acetylation. By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and tumor suppression . This compound also interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to modify the acetylation status of histones in SCNT embryos, enhancing nuclear reprogramming and development . The localization and accumulation of this compound within specific cellular compartments are crucial for its activity and function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity. It targets the nucleus, where it inhibits HDAC activity and increases histone acetylation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles within the cell. The accumulation of acetylated histones in the nucleus leads to changes in gene expression and cellular function.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Oxamflatin implica varios pasos, comenzando con la preparación del intermedio clave, que luego se somete a varias reacciones químicas para formar el producto final. La ruta de síntesis generalmente incluye los siguientes pasos:
Formación del Intermedio: El paso inicial implica la preparación del compuesto intermedio a través de una serie de reacciones, incluidas la sulfonación y la aminación.
Reacción de Acoplamiento: El intermedio se acopla luego con un reactivo adecuado para formar el producto deseado.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound en su forma pura.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los factores clave incluyen el control de la temperatura, el tiempo de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxamflatin sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean varios reactivos, incluidos los halógenos y los nucleófilos, en condiciones controladas.
Principales productos formados
Comparación Con Compuestos Similares
Compuestos Similares
Trichostatina A: Otro inhibidor de la histona desacetilasa con actividad antitumoral similar.
Butirato de Sodio: Conocido por su capacidad para inducir la acetilación de histonas y afectar la expresión génica.
FR901228: Un potente inhibidor de la histona desacetilasa con aplicaciones en la terapia del cáncer.
Singularidad de Oxamflatin
This compound es único debido a su estructura química específica, que le permite inhibir eficazmente la histona desacetilasa e inducir cambios significativos en la expresión génica. Su capacidad para mejorar la reprogramación nuclear y la calidad de los blastocistos en embriones de transferencia nuclear de células somáticas lo distingue aún más de otros compuestos similares .
Propiedades
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQQUYPMFERG-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417739 | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151720-43-3 | |
| Record name | Oxamflatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxamflatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.
A: By inhibiting HDACs, this compound tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []
ANone: this compound treatment has been shown to induce a variety of downstream effects, including:
- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
- Apoptosis: this compound can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
- Differentiation: In some cancer cell lines, this compound can induce differentiation, leading to a less aggressive phenotype. []
- Changes in cellular morphology: this compound can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
- Modulation of DNA methylation: this compound treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





